N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine

Catalog No.
S13893454
CAS No.
M.F
C20H21N5S
M. Wt
363.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,...

Product Name

N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine

IUPAC Name

N-benzyl-N-methyl-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propan-1-amine

Molecular Formula

C20H21N5S

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C20H21N5S/c1-24(15-16-9-4-2-5-10-16)14-8-13-18-23-25-19(21-22-20(25)26-18)17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3

InChI Key

RUPBMVSEUSJYPM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1=NN2C(=NN=C2S1)C3=CC=CC=C3)CC4=CC=CC=C4

N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methyl group, and a propyl chain linked to a 1,2,4-triazole and thiadiazole moiety. This compound exhibits significant potential in various fields of medicinal chemistry due to the presence of the 1,2,4-thiadiazole and triazole rings, which are known for their diverse biological activities.

The reactivity of N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine can be explored through various chemical transformations. Typical reactions may include:

  • N-Alkylation: The amine can undergo alkylation reactions with alkyl halides to form more complex amines.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
  • Reduction Reactions: The triazole or thiadiazole rings can be subjected to reduction conditions to modify their electronic properties.

These reactions can be utilized to synthesize derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine is hypothesized to exhibit various biological activities due to the presence of the triazole and thiadiazole moieties. Compounds containing these functionalities have been reported to possess:

  • Anticancer Activity: Many derivatives show cytotoxic effects against different cancer cell lines.
  • Anticonvulsant Properties: The 1,3,4-thiadiazole scaffold is known for its anticonvulsant effects in preclinical studies.
  • Anti-inflammatory Effects: Some studies indicate that compounds with similar structures may reduce inflammation markers in vitro.

The synthesis of N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine can be achieved through several methodologies:

  • Multi-step Synthesis:
    • Start with the synthesis of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core using hydrazine derivatives and carbon disulfide.
    • Follow by reacting this intermediate with benzyl bromide and methylated propyl amine.
  • One-Pot Synthesis:
    • Utilize a one-pot reaction involving the condensation of appropriate precursors in the presence of a catalyst (e.g., piperidine) to yield the desired compound directly.

These methods allow for the efficient production of this compound while minimizing by-products and maximizing yield.

N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or cancers.
  • Chemical Biology: As a probe for studying biological pathways involving triazole and thiadiazole-containing compounds.
  • Material Science: Potential use in developing novel materials due to its unique chemical structure.

Interaction studies involving N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine may focus on:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor Binding Affinity: Evaluating its binding affinity to specific receptors related to its biological activity (e.g., GABA receptors for anticonvulsant properties).

These studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine. These include:

Compound NameStructureNotable Activity
N-Methyl-N-(3-(5-methyl-[1,2,4]-triazolo[4,3-b]-pyridazin-6-yl)phenyl)acetamideSimilar triazole structureAnticancer
2-(diethylamino)-N-(5-dimethylamino)-1H-pyrazol-1-yl)-1,3-thiadiazoleThiadiazole derivativeAnticonvulsant
5-amino-N-(5-nitro-[1,2]-thiadiazol)-acetamideThiadiazole scaffoldAntimicrobial

Uniqueness

The uniqueness of N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine lies in its specific combination of benzyl and methyl groups attached to a complex triazole-thiadiazole system. This specific arrangement may confer distinct pharmacological properties not observed in other similar compounds.

Key Reaction Pathways in Triazolo-Thiadiazole Core Formation

The triazolo-thiadiazole core is synthesized through sequential cyclization and substitution reactions. A representative pathway begins with the condensation of benzohydrazide and carbon disulfide in ethanol under basic conditions to form 5-phenyl-1,3,4-thiadiazole-2-thiol. Subsequent treatment with hydrazine monohydrate induces cyclization, yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Reacting this intermediate with carbon disulfide and aryl halides in dimethylformamide (DMF) with potassium carbonate facilitates the formation of the fused triazolo-thiadiazole ring.

Critical steps include:

  • Thiadiazole ring closure: Achieved via nucleophilic substitution between thiolate anions and electrophilic carbon centers.
  • Triazole cyclization: Mediated by hydrazine, which promotes intramolecular dehydration.

A comparative analysis of cyclization agents (Table 1) highlights potassium carbonate as optimal for minimizing side reactions.

Table 1: Cyclization Agents for Triazolo-Thiadiazole Core Synthesis

AgentTemperature (°C)Time (h)Yield (%)
Potassium carbonate708–1278–85
p-Toluenesulfonic acid1200.565–72
Triethylamine100660–68

Functionalization Strategies for N-Benzyl-N-Methylamine Side Chain

The N-benzyl-N-methylamine moiety is introduced via a three-step sequence:

  • Propyl linker installation: 3-Bromopropylamine hydrobromide undergoes nucleophilic substitution with the triazolo-thiadiazole core’s thiol group in DMF, forming a thioether linkage.
  • Reductive amination: The primary amine reacts with benzaldehyde and sodium cyanoborohydride to yield N-benzylpropylamine.
  • N-Methylation: Treatment with methyl iodide in the presence of potassium carbonate completes the tertiary amine structure.

Notably, the use of DMF as a solvent enhances nucleophilicity of the thiol group, achieving >80% conversion efficiency. Challenges include regioselectivity during alkylation, which is mitigated by steric hindrance from the triazolo-thiadiazole core.

Microwave-Assisted vs Conventional Thermal Cyclization Approaches

Microwave irradiation significantly accelerates the cyclization step. For instance, conventional thermal methods require 8–12 hours at 70°C to form the triazolo-thiadiazole core, whereas microwave irradiation reduces this to 15–30 minutes at 120°C with comparable yields (75–82%). Key advantages include:

  • Reduced side products: Localized heating minimizes decomposition pathways.
  • Enhanced purity: Microwave-specific dielectric heating ensures uniform energy distribution.

Table 2: Comparison of Cyclization Methods

ParameterConventionalMicrowave
Reaction time8–12 h0.25–0.5 h
Temperature (°C)70–100120–150
Isolated yield (%)70–7875–82
Purity (HPLC, %)92–9596–98

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

363.15176686 g/mol

Monoisotopic Mass

363.15176686 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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